molecular formula C15H13Cl2NO6S B2473447 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 379729-79-0

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

Numéro de catalogue B2473447
Numéro CAS: 379729-79-0
Poids moléculaire: 406.23
Clé InChI: BIUWYBFALMYJQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H13Cl2NO6S . It has a molecular weight of 406.24 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of 6H-1-benzopyrano [4,3-b]quinolin-6-ones has been accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition for Glaucoma Treatment

4-Chloro-3-sulfamoyl benzoic acid derivatives, including compounds similar to 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, have been investigated for their potential as carbonic anhydrase inhibitors. These inhibitors have shown promising results in treating glaucoma by reducing intraocular pressure when applied topically. They exhibited good in vivo activity and a prolonged duration of action, potentially offering an alternative to existing drugs like dorzolamide and brinzolamide for glaucoma treatment (Mincione et al., 2001).

Directed Lithiation in Organic Synthesis

The compound plays a role in organic synthesis, particularly in directed lithiation processes. Directed lithiation of unprotected benzoic acids, including chloro-substituted derivatives, is a critical step in creating a wide range of organic compounds. This process is vital in developing routes to benzoic acids that are contiguously tri- and tetra-substituted with various functionalities (Bennetau et al., 1995).

Synthesis of Pharmaceutical Intermediates

It serves as a key intermediate in the manufacturing of therapeutic agents, such as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are significant in diabetes therapy. This process involves a series of steps including nitration, hydrolysis, hydrogenation, and esterification, demonstrating its versatility in pharmaceutical synthesis (Yi Zhang et al., 2022).

Development of Solid Forms for Diuretics

This compound's derivatives, particularly 4-Chloro Salicylic Acid-5-Sulfonamide (CSAS), have been developed into various solid forms, including hydrates and cocrystals. These solid forms are studied for their potential use in diuretics, showing the compound's significance in developing new pharmaceutical formulations (Turza Alexandru et al., 2021).

Hepatic Peroxisome Proliferation

Derivatives of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid have been studied for their role in inducing hepatic peroxisome proliferation. This process is associated with hypolipidemic effects, suggesting a potential therapeutic application in treating lipid disorders (Reddy & Krishnakantha, 1975).

Propriétés

IUPAC Name

4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUWYBFALMYJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.